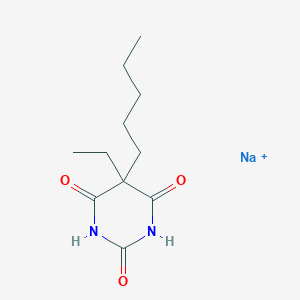
5-Ethyl-5-pentyl-barbituric acid, NA. derivative
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-5-pentyl-barbituric acid, NA. derivative is a barbituric acid derivative. Barbituric acid derivatives have been widely studied for their pharmacological properties, particularly as central nervous system depressants. These compounds have applications in medicine, particularly as sedatives and anticonvulsants .
Métodos De Preparación
The synthesis of 5-Ethyl-5-pentyl-barbituric acid involves the reaction of barbituric acid with appropriate alkylating agents under controlled conditions. The reaction typically requires a base such as sodium hydroxide to deprotonate the barbituric acid, followed by the addition of ethyl and pentyl halides to introduce the ethyl and pentyl groups at the 5-position of the barbituric acid ring . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
5-Ethyl-5-pentyl-barbituric acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in the formation of alcohols.
Aplicaciones Científicas De Investigación
5-Ethyl-5-pentyl-barbituric acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules in organic synthesis.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Medicine: Its derivatives are explored for their potential as sedatives, anticonvulsants, and anesthetics.
Industry: It is used in the development of pharmaceuticals and as a precursor for other chemical compounds
Mecanismo De Acción
The mechanism of action of 5-Ethyl-5-pentyl-barbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in a sedative and anticonvulsant effect .
Comparación Con Compuestos Similares
5-Ethyl-5-pentyl-barbituric acid can be compared with other barbituric acid derivatives such as phenobarbital and pentobarbital. While phenobarbital is widely used as an anticonvulsant, pentobarbital is primarily used as a sedative and anesthetic. The unique structural features of 5-Ethyl-5-pentyl-barbituric acid, such as the presence of both ethyl and pentyl groups, may confer distinct pharmacological properties compared to its analogs .
Similar Compounds
- Phenobarbital
- Pentobarbital
- Secobarbital
- Amobarbital
Propiedades
Número CAS |
5432-29-1 |
|---|---|
Fórmula molecular |
C11H18N2NaO3+ |
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
sodium;5-ethyl-5-pentyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H18N2O3.Na/c1-3-5-6-7-11(4-2)8(14)12-10(16)13-9(11)15;/h3-7H2,1-2H3,(H2,12,13,14,15,16);/q;+1 |
Clave InChI |
FDHIKBWWIUGRPG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1(C(=O)NC(=O)NC1=O)CC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


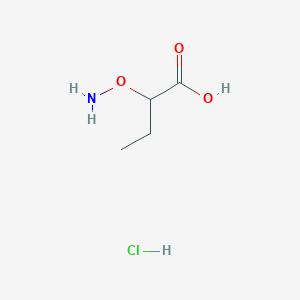

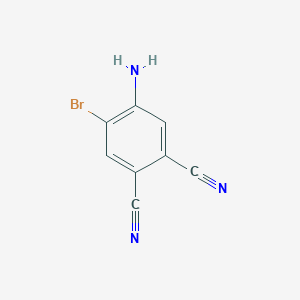
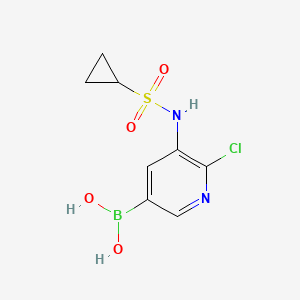
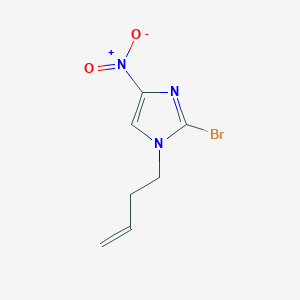

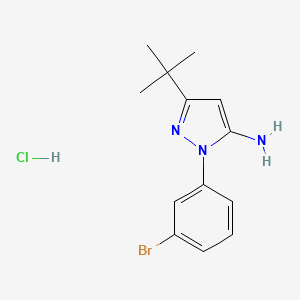
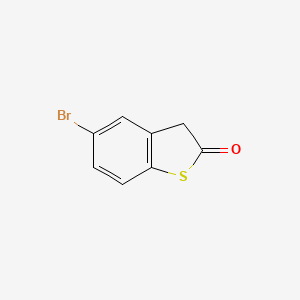
![2,6-Ditert-butyl-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13996554.png)
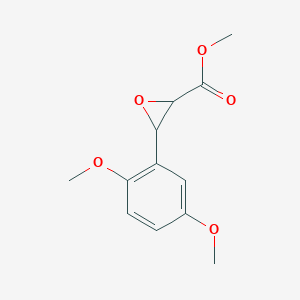
![4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline](/img/structure/B13996590.png)
![3,3'-[Sulfonylbis(methylene)]di(2,3-dihydro-4H-1-benzopyran-4-one)](/img/structure/B13996596.png)


